

Application Notes and Protocols for Generating and Analyzing Dom34 Mutant Strains

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These application notes provide a comprehensive guide to the generation and analysis of Dom34 mutant strains, primarily in the context of the yeast *Saccharomyces cerevisiae*. Dom34 is a key protein involved in the No-Go Decay (NGD) pathway, an essential mRNA quality control mechanism that resolves stalled ribosomes and targets the associated defective mRNA for degradation.^{[1][2][3]} Understanding the function of Dom34 and the impact of its mutations is critical for elucidating the mechanisms of translational quality control and for developing potential therapeutic strategies targeting these pathways.

Introduction to Dom34 and No-Go Decay

The No-Go Decay (NGD) pathway is activated when a ribosome stalls on an mRNA transcript due to factors such as strong secondary structures, rare codons, or chemical damage to the mRNA.^[1] This stalling triggers a cascade of events initiated by the Dom34/Hbs1 protein complex.^{[1][4][5]} Dom34, structurally related to the translation termination factor eRF1, and its partner Hbs1, a GTPase related to eRF3, recognize the stalled ribosome.^{[1][2][4][5]} The complex promotes the dissociation of the ribosomal subunits and the release of the peptidyl-tRNA.^[6] Subsequently, an unknown endonuclease cleaves the mRNA near the stall site, exposing the transcript to degradation by exonucleases.^[1]

Mutations in Dom34 can impair the efficiency of NGD, leading to the accumulation of stalled ribosomes and potentially toxic protein aggregates.^[1] Studying these mutants provides

valuable insights into the specific functional domains of Dom34 and their roles in ribosome rescue and mRNA decay.

Data Presentation: Analysis of Dom34 Mutant Phenotypes

The following table summarizes the reported effects of various mutations in the *S. cerevisiae* Dom34 protein on the efficiency of No-Go Decay. The data is primarily derived from studies analyzing the cleavage of a reporter mRNA, PGK1-SL, which contains a strong stem-loop known to induce ribosome stalling and trigger NGD.^{[1][2]} NGD efficiency is presented as a percentage of the wild-type (WT) activity, based on the accumulation of the 5' cleavage product observed in Northern blot analyses.

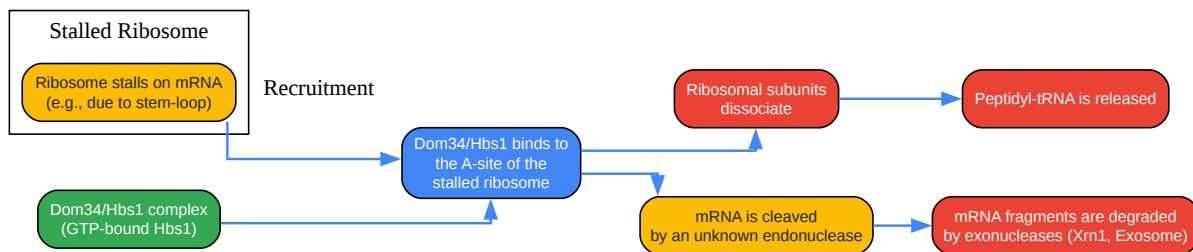
Dom34 Mutant	Location of Mutation	Description of Mutation	Reported NGD Efficiency (% of WT)	Reference
dom34Δ	Entire Gene	Deletion of the DOM34 gene	~0%	[1]
Loop A mutant	N-terminal Domain (residues 49-53)	Alanine substitution of key residues	~50-70%	[1]
Loop B mutant	N-terminal Domain (residues 87-92)	Alanine substitution of key residues	~50-70%	[1]
Loop C mutant	Central Domain	Alanine substitution of basic residues	~30-50%	[1]
EED mutant (putative nuclease domain)	N-terminal Domain	Mutation of acidic residues proposed for Mg2+ binding	~100%	[1]
Double Loop A/B mutant	N-terminal Domain	Combination of Loop A and Loop B mutations	~10-20%	[1]
Double Loop A/C mutant	N-terminal and Central Domains	Combination of Loop A and Loop C mutations	~10-20%	[1]
Double Loop B/C mutant	N-terminal and Central Domains	Combination of Loop B and Loop C mutations	~10-20%	[1]

Note: The quantitative data presented are estimations based on the qualitative descriptions and figures from the cited literature. For precise quantification, densitometric analysis of Northern blots would be required.

Signaling Pathway and Experimental Workflows

No-Go Decay (NGD) Signaling Pathway

The following diagram illustrates the key steps of the No-Go Decay pathway mediated by the Dom34/Hbs1 complex.

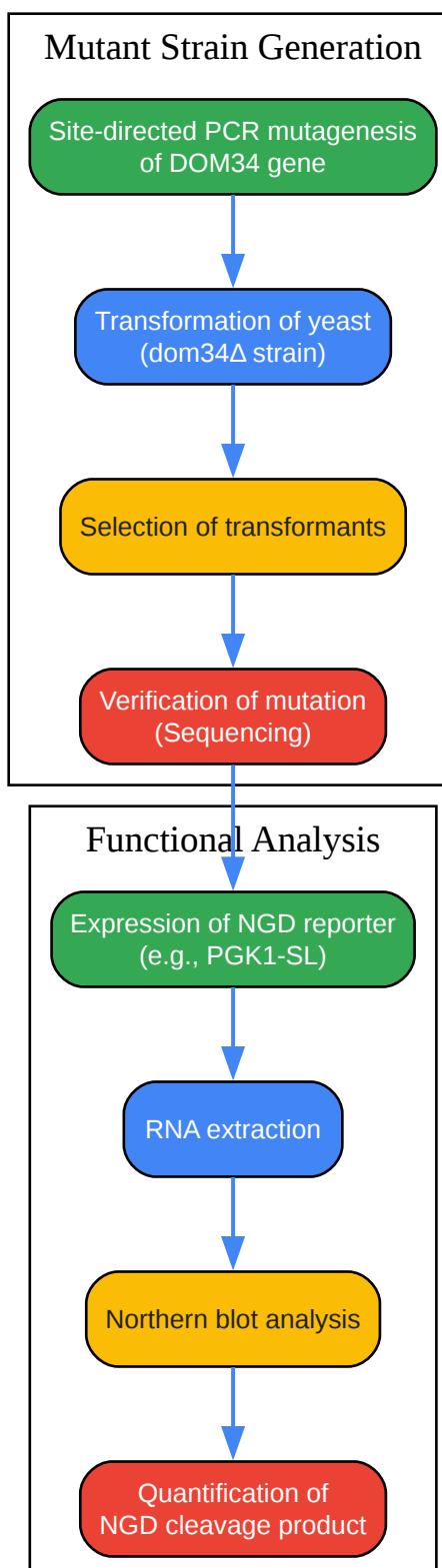


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Caption: The No-Go Decay (NGD) pathway for resolving stalled ribosomes.

Experimental Workflow: Generation and Analysis of Dom34 Mutants

This diagram outlines the general workflow for creating and functionally analyzing Dom34 mutant yeast strains.

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Caption: Workflow for generating and analyzing Dom34 mutant yeast strains.

Experimental Protocols

Protocol 1: Generation of Dom34 Mutant Strains in *S. cerevisiae*

This protocol describes the generation of specific point mutations in the DOM34 gene using a PCR-based site-directed mutagenesis approach followed by transformation into a *dom34Δ* yeast strain.

Materials:

- Yeast strain with a complete deletion of the DOM34 gene (*dom34Δ*).
- Plasmid carrying the wild-type DOM34 gene with its native promoter and terminator.
- Primers for site-directed mutagenesis (containing the desired mutation).
- High-fidelity DNA polymerase.
- DpnI restriction enzyme.
- Competent *E. coli* cells for plasmid amplification.
- Yeast transformation reagents (e.g., lithium acetate, PEG).
- Appropriate selective media for yeast and *E. coli*.

Methodology:

- Site-Directed Mutagenesis:
 - Design primers containing the desired mutation in the DOM34 coding sequence.
 - Perform PCR using the plasmid containing the wild-type DOM34 gene as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
 - Digest the PCR product with DpnI to remove the parental, methylated template DNA.

- Transform the DpnI-treated PCR product into competent *E. coli* cells for plasmid amplification.
- Isolate the plasmid DNA from *E. coli* and verify the presence of the desired mutation by DNA sequencing.

• Yeast Transformation:

- Prepare competent *dom34Δ* yeast cells using the lithium acetate method.
- Transform the competent yeast cells with the plasmid carrying the mutated *DOM34* allele. Include a transformation with the wild-type *DOM34* plasmid as a positive control and an empty vector as a negative control.
- Plate the transformed cells on selective media to isolate colonies that have successfully taken up the plasmid.

• Verification of Transformants:

- Isolate genomic DNA from the selected yeast colonies.
- Confirm the presence of the plasmid by PCR.
- For a more rigorous confirmation, isolate the plasmid from the yeast and sequence the *DOM34* gene again.

Protocol 2: Analysis of No-Go Decay (NGD) Efficiency by Northern Blot

This protocol details the analysis of NGD efficiency in wild-type and *dom34* mutant yeast strains by monitoring the cleavage of a reporter mRNA.

Materials:

- Wild-type and *dom34* mutant yeast strains.
- Plasmid carrying an NGD reporter gene (e.g., PGK1-SL) under the control of an inducible promoter (e.g., GAL1).

- Yeast growth media (including media for induction of the reporter gene).
- RNA extraction reagents (e.g., hot acid phenol).
- Reagents and equipment for Northern blotting (agarose gel, transfer membrane, hybridization buffer, radioactively or non-radioactively labeled DNA probe specific to the 5' region of the reporter mRNA).
- Phosphorimager or other imaging system for signal detection and quantification.

Methodology:

- Induction of Reporter Gene Expression:
 - Transform the wild-type and dom34 mutant yeast strains with the plasmid carrying the NGD reporter gene.
 - Grow the transformed yeast strains in a medium that represses the promoter of the reporter gene (e.g., glucose-containing medium for the GAL1 promoter).
 - Induce the expression of the reporter gene by shifting the cells to an inducing medium (e.g., galactose-containing medium).
- RNA Extraction:
 - Harvest yeast cells at a specific time point after induction.
 - Extract total RNA from the harvested cells using a standard method such as the hot acid phenol protocol.
- Northern Blot Analysis:
 - Separate the total RNA samples on a denaturing agarose gel.
 - Transfer the RNA from the gel to a nylon or nitrocellulose membrane.
 - Hybridize the membrane with a labeled DNA probe that is complementary to the 5' region of the reporter mRNA. This will allow for the detection of both the full-length mRNA and the

5' cleavage product generated by NGD.

- Wash the membrane to remove unbound probe.
- Data Analysis:
 - Expose the membrane to a phosphor screen or film to visualize the RNA bands.
 - Quantify the signal intensity of the full-length mRNA and the 5' cleavage product using a phosphorimager and appropriate software.
 - Calculate the NGD efficiency by determining the ratio of the cleavage product to the full-length mRNA. Compare the ratios obtained from the mutant strains to that of the wild-type strain to determine the relative NGD efficiency.

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